Home > Products > Building Blocks P13080 > 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid - 220880-12-6

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Catalog Number: EVT-343410
CAS Number: 220880-12-6
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amidation: Reacting with various amines forms amides, essential for developing pharmaceutical compounds. [, , , , ]
Chemical Reactions Analysis
  • Herbicides: Derivatives, particularly those containing thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone moieties, are explored for their herbicidal properties. []
  • Material Science:

    • Luminescent Materials: Lanthanide complexes incorporating 4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a ligand have shown potential in luminescent materials. [, ]
  • Mechanism of Action
    • Inhibition of AP-1 and NF-κB: Derivatives, like ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, exhibit inhibitory effects on AP-1 and NF-κB-mediated gene expression. [, ]
    • Positive Allosteric Modulation of GLP-1R: Compounds like 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), potentially offering therapeutic benefits for type 2 diabetes. []
    Applications
    • Pharmaceuticals:

      • Anti-inflammatory Agents: Certain derivatives demonstrate anti-inflammatory activity by inhibiting key inflammatory pathways. [, ]
      • Immunosuppressants: Compounds in this class have shown potential as immunosuppressants by modulating immune responses. []
      • Anti-cancer Agents: Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anti-cancer drugs. [, , ]
      • Glucokinase Activators: Specific analogues show promise as potential treatments for type 2 diabetes by acting as glucokinase activators. []
      • Antimycobacterial Agents: Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, structurally related to 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, exhibited antimycobacterial activity. []

    4,5-Dibromo-6-(trifluoromethyl)pyrimidine

    Compound Description: This compound serves as a precursor in the synthesis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. [] It undergoes halogen-metal exchange reactions, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring. []

    Relevance: This compound shares the core pyrimidine structure with 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The key difference lies in the presence of two bromine atoms at the 4- and 5-positions in this compound, which can be further functionalized, ultimately leading to the target compound. []

    5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

    Compound Description: Similar to 4,5-dibromo-6-(trifluoromethyl)pyrimidine, this compound acts as a synthetic precursor to 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. [] Its halogen substituents enable modification at the 5-position, ultimately facilitating the synthesis of the target compound. []

    Relevance: This compound shares the core pyrimidine structure and the 4-trifluoromethyl substituent with 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The presence of bromine and chlorine atoms at the 5- and 4-positions, respectively, highlights its role as a synthetic intermediate. []

    2,4-Dichloro-6-(trifluoromethyl)pyrimidine

    Compound Description: This compound serves as another precursor in synthesizing 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. [] The presence of chlorine atoms allows for further functionalization of the pyrimidine ring. []

    Relevance: This compound and 4-(trifluoromethyl)pyrimidine-5-carboxylic acid share the common structural feature of a trifluoromethyl group at the 4-position of the pyrimidine ring. The presence of chlorine atoms at the 2- and 4-positions in this compound indicates its potential for modification to yield the target compound. []

    2,4-Dibromo-6-(trifluoromethyl)pyrimidine

    Compound Description: This compound is a precursor in the synthesis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. [] Its structure allows for modifications at the 2- and 4-positions of the pyrimidine ring. []

    Relevance: Both this compound and 4-(trifluoromethyl)pyrimidine-5-carboxylic acid contain a trifluoromethyl group at the 4-position of the pyrimidine ring. The presence of bromine atoms at the 2- and 4-positions in this compound suggests its suitability as a starting material for synthesizing the target compound. []

    Relevance: This compound shares a similar structure with 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, possessing a trifluoromethyl group at the 4-position of the pyrimidine ring. The presence of a bromine atom at the 2-position instead of a carboxylic acid group at the 5-position distinguishes this compound from the target compound. []

    2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine

    Compound Description: This pyrimidine derivative is structurally similar to 4-(trifluoromethyl)pyrimidine-5-carboxylic acid but contains a chlorine and iodine substituent. [] Attempts to synthesize the target compound from this precursor proved unsuccessful, highlighting limitations in its direct conversion. []

    Relevance: This compound shares the core pyrimidine structure and a trifluoromethyl group at the 4-position with 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The key difference lies in the chlorine and iodine substituents at the 2- and 5-positions, respectively. The lack of success in converting this compound to the target underscores the importance of appropriate substituents for successful synthesis. []

    4-Bromo-6-(trifluoromethyl)pyrimidine

    Compound Description: This compound is a structural analogue of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. [] Attempts to synthesize 4-(trifluoromethyl)pyrimidine-5-carboxylic acid from this precursor were unsuccessful, suggesting limitations in its direct conversion to the target compound. []

    Relevance: This compound and 4-(trifluoromethyl)pyrimidine-5-carboxylic acid share the common feature of a trifluoromethyl group, but at the 6-position in this compound, unlike the 4-position in the target. The presence of a bromine atom at the 4-position instead of a carboxylic acid at the 5-position further differentiates this compound. The failure to synthesize the target compound from this precursor underscores the importance of the specific arrangement of substituents on the pyrimidine ring. []

    Relevance: This compound shares the core structure of a pyrimidine ring with 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The presence of a trifluoromethyl group at the 6-position in this compound, as opposed to the 5-position in the target compound, is a significant structural distinction. The unsuccessful attempts to synthesize the target compound from this precursor further highlight the importance of the specific position of the substituents on the pyrimidine ring. []

    Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate (EPC)

    Compound Description: This compound acts as an inhibitor of AP-1 and NF-κB mediated gene expression. [, ] Structural modifications, especially on the pyrimidine ring, influence its inhibitory activity. []

    Relevance: This compound shares the 4-(trifluoromethyl)pyrimidine-5-carboxylic acid core structure with the addition of an ethyl ester at the carboxylic acid group and a 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino] substituent. This highlights how modifications to 4-(trifluoromethyl)pyrimidine-5-carboxylic acid can lead to compounds with distinct biological activities. [, ]

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide

    Compound Description: This compound is a potent inhibitor of both NF-κB and AP-1 mediated gene expression. [] It demonstrates significant anti-inflammatory and immunosuppressive effects in various animal models. []

    Relevance: This compound shares the 4-(trifluoromethyl)pyrimidine core with the target compound. The presence of a chlorine atom at the 2-position and a complex amide substituent at the 5-position highlights how modifications to the 4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold can lead to potent inhibitors of important biological pathways. []

    4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester (AMPCE)

    Compound Description: This compound is an important intermediate in the synthesis of pyrimidopyrimidines, which act as protein kinase inhibitors. [] AMPCE displays excited-state intramolecular proton transfer (ESIPT), a phenomenon not observed in structurally similar compounds lacking specific functional groups. []

    Relevance: This compound shares the pyrimidine-5-carboxylic acid ethyl ester core with the target compound, 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The presence of an amino group at the 4-position and a methylsulfanyl group at the 2-position in AMPCE distinguishes it from the target compound. Despite these differences, the shared core structure highlights the versatility of this scaffold in medicinal chemistry. []

    Properties

    CAS Number

    220880-12-6

    Product Name

    4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

    IUPAC Name

    4-(trifluoromethyl)pyrimidine-5-carboxylic acid

    Molecular Formula

    C6H3F3N2O2

    Molecular Weight

    192.1 g/mol

    InChI

    InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13)

    InChI Key

    OQHVVOYDDRBQRI-UHFFFAOYSA-N

    SMILES

    C1=C(C(=NC=N1)C(F)(F)F)C(=O)O

    Canonical SMILES

    C1=C(C(=NC=N1)C(F)(F)F)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.